![molecular formula C9H5N3OS B5491296 [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound has been found to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.
作用機序
The exact mechanism of action of [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is not fully understood. However, studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a key role in cancer therapy. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the major advantages of [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol is its diverse pharmacological activities. It exhibits potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its pharmacological activities.
将来の方向性
There are several future directions for the research on [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol. One of the directions is to optimize its pharmacological activities by modifying its chemical structure. This can be achieved by synthesizing analogs of this compound and studying their pharmacological activities. Another direction is to investigate the molecular mechanism of its pharmacological activities. This can be achieved by studying its interaction with various enzymes and signaling pathways. Additionally, future research can focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy.
合成法
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 2-cyanoacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with sulfuric acid to form the desired compound. Other methods include the reaction of 2-aminobenzothiazole with isothiocyanates or thiosemicarbazides.
科学的研究の応用
[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol has been extensively studied for its pharmacological activities. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and herpes simplex virus. It also exhibits antimicrobial activity against bacteria and fungi. Furthermore, it has been found to possess anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
3H-[1,2,5]thiadiazolo[3,4-h]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-7-3-4-10-8-5(7)1-2-6-9(8)12-14-11-6/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVRFNFCXBXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=C3C2=NSN3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,5]-Thiadiazolo[3,4-H]quinolin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)
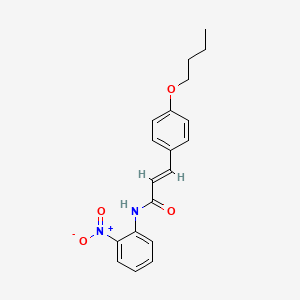
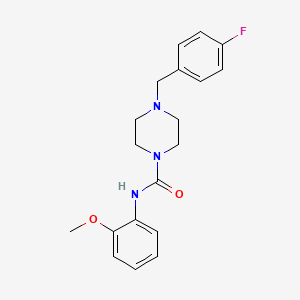
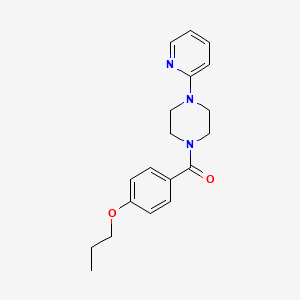
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)

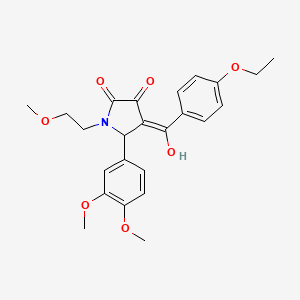

![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
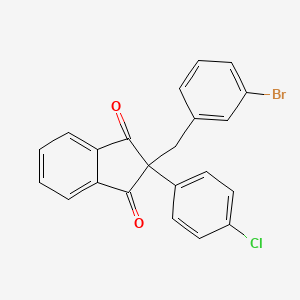
![(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)